molecular formula C13H11NO3 B8739650 4-(6-Methoxypyridin-2-yl)benzoic acid CAS No. 867256-80-2

4-(6-Methoxypyridin-2-yl)benzoic acid

Cat. No.: B8739650
CAS No.: 867256-80-2
M. Wt: 229.23 g/mol
InChI Key: OPEHJPNXVOWCEI-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a 6-methoxypyridin-2-yl group. This structure combines the aromatic properties of benzoic acid with the electron-rich pyridine ring, making it a versatile intermediate in medicinal chemistry. The methoxy group at the 6-position of the pyridine ring enhances lipophilicity and modulates electronic effects, which are critical for its biological interactions .

The compound has gained attention in pharmaceutical research, particularly as a precursor for the synthesis of acetyl-CoA carboxylase (ACC) inhibitors. Its tris(hydroxymethyl)aminomethane (TRIS) salt form has been patented for treating metabolic disorders like non-alcoholic steatohepatitis (NASH) due to its crystalline stability and enhanced bioavailability .

Properties

CAS No.

867256-80-2

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-(6-methoxypyridin-2-yl)benzoic acid

InChI

InChI=1S/C13H11NO3/c1-17-12-4-2-3-11(14-12)9-5-7-10(8-6-9)13(15)16/h2-8H,1H3,(H,15,16)

InChI Key

OPEHJPNXVOWCEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(6-Methoxypyridin-2-yl)benzoic acid and related compounds:

Compound Name Substituent Position/Group Key Properties/Applications References
This compound 6-methoxy, pyridin-2-yl ACC inhibitor; crystalline salt forms for NASH
4-(6-(Methoxycarbonyl)pyridin-2-yl)benzoic acid 6-methoxycarbonyl, pyridin-2-yl Higher molecular weight (257.2 g/mol); ester derivative
4-(4-(Hydroxymethyl)pyridin-2-yl)benzoic acid 4-hydroxymethyl, pyridin-2-yl Increased polarity due to -CH2OH group
4-(5-Nitropyridin-2-yl)benzoic acid 5-nitro, pyridin-2-yl Electron-withdrawing nitro group; potential for redox activity
4-(6-Methylpyridin-3-yl)benzoic acid 6-methyl, pyridin-3-yl Reduced polarity; methyl group enhances metabolic stability

Structural and Electronic Effects

  • Substituent Position : The 6-methoxy group on the pyridin-2-yl ring in the target compound contrasts with derivatives like 4-(6-methylpyridin-3-yl)benzoic acid, where the methyl group is on the pyridin-3-yl ring. This positional difference alters steric and electronic interactions with biological targets .
  • Functional Groups : Compared to the nitro group in 4-(5-Nitropyridin-2-yl)benzoic acid, the methoxy group in the target compound is electron-donating, which may enhance binding affinity to enzymes like ACC by stabilizing charge interactions .

Pharmacological Relevance

  • The tris salt form of this compound demonstrates superior crystallinity and solubility compared to non-salt derivatives, making it suitable for formulation in solid dosage forms .
  • In contrast, amide derivatives (e.g., 4-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide) prioritize different pharmacokinetic profiles, often sacrificing solubility for increased membrane permeability .

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